molecular formula C10H13NO3 B8097535 Ethyl 6-(hydroxymethyl)-5-methylnicotinate

Ethyl 6-(hydroxymethyl)-5-methylnicotinate

Cat. No.: B8097535
M. Wt: 195.21 g/mol
InChI Key: RYRGIFHCIKTSLF-UHFFFAOYSA-N
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Description

Ethyl 6-(hydroxymethyl)-5-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a nicotinic acid ester with a hydroxymethyl group at the 6th position and a methyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(hydroxymethyl)-5-methylnicotinate typically involves the esterification of 6-(hydroxymethyl)-5-methylnicotinic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(hydroxymethyl)-5-methylnicotinate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 6-(Carboxymethyl)-5-methylnicotinic acid.

    Reduction: 6-(Hydroxymethyl)-5-methylnicotinol.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-(hydroxymethyl)-5-methylnicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of nicotinic acid derivatives with improved pharmacological profiles.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 6-(hydroxymethyl)-5-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can also undergo hydrolysis to release nicotinic acid, which can then interact with nicotinic acid receptors, leading to various physiological effects.

Comparison with Similar Compounds

Ethyl 6-(hydroxymethyl)-5-methylnicotinate can be compared with other nicotinic acid derivatives, such as:

    Ethyl nicotinate: Lacks the hydroxymethyl and methyl groups, resulting in different chemical and biological properties.

    Methyl nicotinate: Similar to Ethyl nicotinate but with a methyl ester group instead of an ethyl ester group.

    6-(Hydroxymethyl)nicotinic acid: Lacks the ester group, making it more polar and less lipophilic.

The presence of the hydroxymethyl and methyl groups in this compound makes it unique, as these groups can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

ethyl 6-(hydroxymethyl)-5-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-10(13)8-4-7(2)9(6-12)11-5-8/h4-5,12H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRGIFHCIKTSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C(=C1)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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